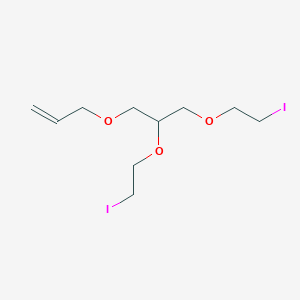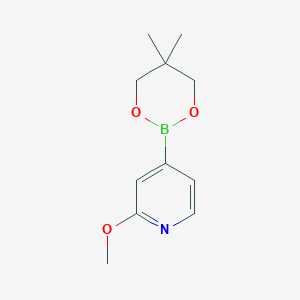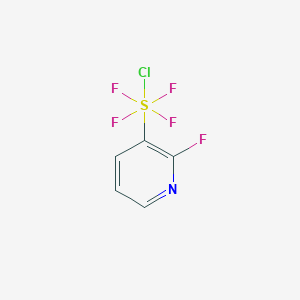
3-(Chlorotetrafluoro-l6-sulfanyl)-2-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chlorotetrafluoro-l6-sulfanyl)-2-fluoropyridine is a synthetic organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a chlorotetrafluoro-l6-sulfanyl group and a fluorine atom attached to the pyridine ring. It is of interest in various fields of chemistry and industry due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorotetrafluoro-l6-sulfanyl)-2-fluoropyridine typically involves the introduction of the chlorotetrafluoro-l6-sulfanyl group and the fluorine atom onto the pyridine ring. This can be achieved through multi-step organic synthesis, starting from commercially available pyridine derivatives. Common synthetic routes may include halogenation, sulfonation, and fluorination reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical processes with optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors, catalytic processes, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chlorotetrafluoro-l6-sulfanyl)-2-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic or electrophilic substitution reactions, where the chlorotetrafluoro-l6-sulfanyl or fluorine groups are replaced by other functional groups.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.
Coupling Reactions: It can be involved in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions may produce biaryl or polyaryl compounds.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or ligand in biochemical studies.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: Applications in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 3-(Chlorotetrafluoro-l6-sulfanyl)-2-fluoropyridine would depend on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function through binding or chemical modification. The pathways involved would vary based on the biological system and the nature of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(Chlorotetrafluoro-l6-sulfanyl)-2-fluoropyridine include other halogenated pyridines and sulfonyl-substituted pyridines. Examples include:
- 3-Chloro-2-fluoropyridine
- 3-(Trifluoromethylsulfonyl)-2-fluoropyridine
- 3-(Chlorosulfonyl)-2-fluoropyridine
Uniqueness
The uniqueness of this compound lies in the specific combination of the chlorotetrafluoro-l6-sulfanyl group and the fluorine atom on the pyridine ring. This combination imparts distinct chemical properties, such as reactivity and stability, which may not be present in other similar compounds.
Propriétés
Formule moléculaire |
C5H3ClF5NS |
|---|---|
Poids moléculaire |
239.59 g/mol |
Nom IUPAC |
chloro-tetrafluoro-(2-fluoropyridin-3-yl)-λ6-sulfane |
InChI |
InChI=1S/C5H3ClF5NS/c6-13(8,9,10,11)4-2-1-3-12-5(4)7/h1-3H |
Clé InChI |
DQWFNSASUBQNPG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)F)S(F)(F)(F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



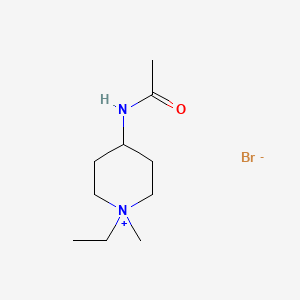

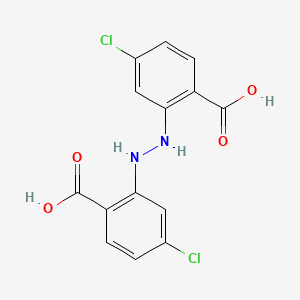

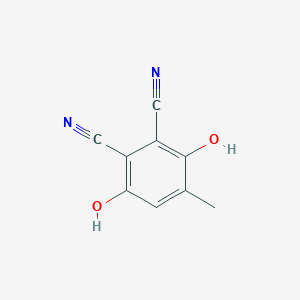
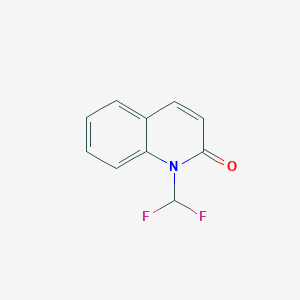
![10H-5,10-[1,2]benzenoacridophosphine](/img/structure/B12956202.png)
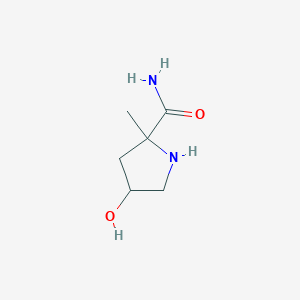
![3-(3-Chlorophenyl)-N-(1-(pyridin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B12956210.png)
